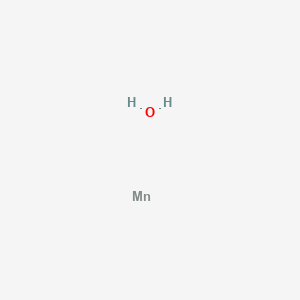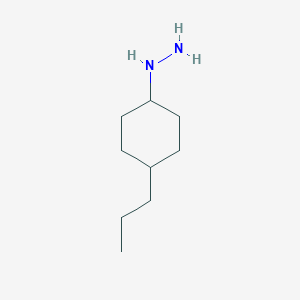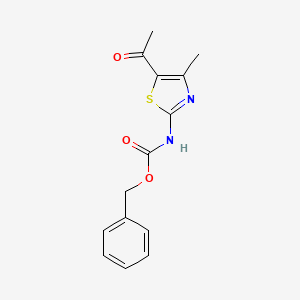
Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, an acetyl group, and a carbamate moiety attached to the thiazole ring
准备方法
The synthesis of benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.
Introduction of the Acetyl Group: The acetyl group can be introduced by acetylation of the thiazole ring using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the thiazole ring through a nucleophilic substitution reaction using benzyl chloride.
Formation of the Carbamate Moiety: The final step involves the reaction of the benzyl-substituted thiazole with an isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
Benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro compounds.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects. The compound may also interact with DNA or proteins, affecting cellular processes and leading to its anticancer properties.
相似化合物的比较
Benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
What sets benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
属性
分子式 |
C14H14N2O3S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC 名称 |
benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-9-12(10(2)17)20-13(15-9)16-14(18)19-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18) |
InChI 键 |
WCDAZHPRQXWMEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


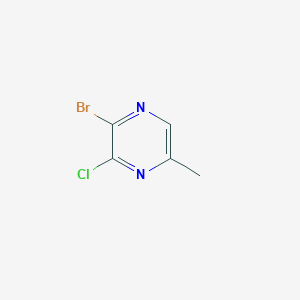
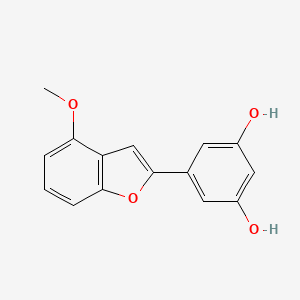
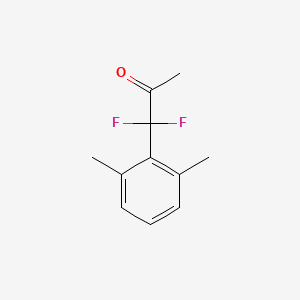
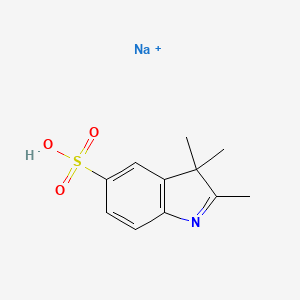
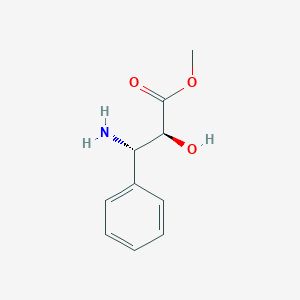
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
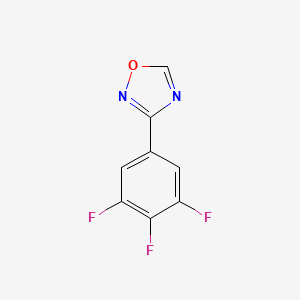
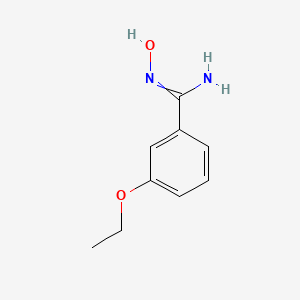
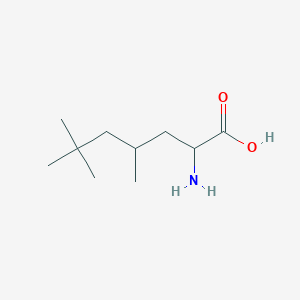
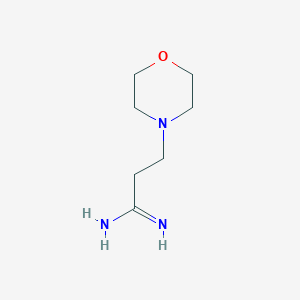
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
